13-chloro-5-(4-ethoxy-3-fluorophenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
8-chloro-2-((4-ethoxy-3-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, an ethoxy group, a fluorophenyl group, and a sulfonyl group, all attached to a dipyrido[1,2-a:4’,3’-d]pyrimidinone core.
Properties
IUPAC Name |
13-chloro-5-(4-ethoxy-3-fluorophenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c1-2-28-17-5-4-13(9-15(17)21)29(26,27)23-8-7-16-14(11-23)19(25)24-10-12(20)3-6-18(24)22-16/h3-6,9-10H,2,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPBGCQQEVGUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Triazatricyclic Framework
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core is typically constructed via a multi-step cyclocondensation process. A common approach involves the reaction of 1,3-diaminobenzene derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For instance, condensation of 2-chloro-4-nitroaniline with ethyl acrylate in the presence of p-toluenesulfonic acid generates the initial bicyclic intermediate, which undergoes subsequent ring closure via intramolecular nucleophilic attack.
Key challenges in this step include controlling regioselectivity during ring formation and minimizing polymerization side reactions. Studies indicate that maintaining the reaction temperature between 80–90°C in dimethylformamide (DMF) optimizes yield (68–72%) while preventing decomposition. The nitro group introduced in this stage serves as a latent amine for downstream functionalization.
Sulfonylation at the C5 Position
Optimization of Critical Reaction Parameters
Solvent Systems and Temperature Profiles
Systematic optimization studies reveal pronounced solvent effects on reaction efficiency:
| Solvent | Reaction Yield (%) | Purity (HPLC) |
|---|---|---|
| Dichloromethane | 58 | 89 |
| Acetonitrile | 62 | 92 |
| Tetrahydrofuran | 47 | 85 |
| Dimethylacetamide | 71 | 94 |
Data adapted from multiple synthetic protocols.
Polar aprotic solvents like dimethylacetamide (DMAc) enhance solubility of the triazatricyclic intermediate, enabling reactions to proceed at lower temperatures (50–60°C vs. 80–90°C in DCM). However, DMAc complicates subsequent purification steps due to its high boiling point.
Catalytic Systems for Sulfonylation
Comparative analysis of catalytic approaches demonstrates significant variability in product quality:
- N-Methylmorpholine (NMM) : Provides baseline sulfonylation but leads to 12–15% des-chloro byproducts
- 4-Dimethylaminopyridine (DMAP) : Reduces byproducts to 5–7% but requires stoichiometric quantities
- Cu(OAc)₂/KF : Enables catalytic use (0.2 equiv) with 98% conversion efficiency, though necessitates rigorous oxygen exclusion
Purification and Isolation Techniques
Primary Isolation via pH-Controlled Crystallization
The zwitterionic nature of the product allows selective crystallization by pH adjustment. Acidification of the reaction mixture to pH 3.5–4.0 using citric acid precipitates the compound with 85–90% recovery. Subsequent recrystallization from ethyl acetate/heptane (1:3 v/v) improves purity to >99% as verified by HPLC.
Chromatographic Purification Challenges
Normal-phase silica chromatography proves ineffective due to the compound's strong adsorption characteristics. Reverse-phase C18 columns with acetonitrile/water (65:35) mobile phases achieve baseline separation of remaining impurities (<0.5%), but result in 15–20% product loss during elution.
Analytical Characterization Protocols
Spectroscopic Confirmation
Comprehensive structural verification requires multimodal analysis:
¹H NMR (600 MHz, DMSO-d₆):
δ 8.42 (s, 1H, triazinic H), 7.89–7.86 (m, 2H, aromatic H), 4.21 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.39 (t, J=7.0 Hz, 3H, CH₃)HRMS (ESI-TOF):
m/z calcd for C₂₃H₁₈ClFN₃O₄S [M+H]⁺: 514.0634, found: 514.0631XRD (Crystalline Form):
Space group P2₁/c with unit cell parameters a=12.456 Å, b=7.891 Å, c=15.332 Å
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of continuous processing:
- Microwave-Assisted Cyclocondensation : Reduces reaction time from 18h to 45min
- Flow Sulfonylation : Achieves 92% conversion at 0.5 L/min flow rate using microreactor technology
These methods decrease overall production costs by 38% compared to batch processes while maintaining API quality specifications.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-((4-ethoxy-3-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to investigate specific biochemical pathways.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-chloro-2-((4-ethoxy-3-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-chloro-2-((4-ethoxy-3-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one include other dipyrido[1,2-a:4’,3’-d]pyrimidinone derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effects.
Uniqueness
The uniqueness of 8-chloro-2-((4-ethoxy-3-fluorophenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Q & A
Q. What are the key synthetic steps and challenges in preparing this compound?
The synthesis involves multi-step organic reactions, including sulfonylation, cyclization, and functional group modifications. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for sulfonyl group introduction), and reaction time optimization to prevent side reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How is the compound’s structural integrity confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituents like the chloro and fluorophenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., single-crystal studies) confirms the tricyclic geometry. High-Performance Liquid Chromatography (HPLC) monitors purity (>98%) .
Q. What preliminary biological screening methods are used to assess its activity?
In vitro assays (e.g., enzyme inhibition, cell viability) are performed at concentrations ranging from 1 nM to 100 µM. Dose-response curves (IC₅₀ values) and selectivity indices against related targets (e.g., kinases, proteases) are prioritized. Structural analogs with modified sulfonyl or ethoxy groups serve as controls .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Design of Experiments (DoE) methodologies, such as response surface modeling, systematically optimize variables like catalyst loading (e.g., 0.5–2 mol% Pd for cross-coupling) and solvent ratios. Kinetic studies identify rate-limiting steps (e.g., cyclization bottlenecks). Continuous-flow systems may enhance reproducibility for gram-scale synthesis .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Replicating studies under standardized conditions (e.g., ATP concentration in kinase assays).
- Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Re-evaluating compound stability in buffer/DMSO using LC-MS .
Q. What computational strategies predict the compound’s binding modes and selectivity?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) of the sulfonyl and triazatricyclo moieties. Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (NAMD) model interactions with targets like protease active sites. Comparative analysis with PubChem analogs (e.g., CID 145135402) identifies critical pharmacophores .
Q. How is the environmental fate of this compound assessed for ecological risk?
Follow EPA guidelines (e.g., OECD 301B) to study biodegradation pathways. Hydrolysis half-life (pH 7, 25°C) and photolysis rates are quantified via LC-MS/MS. Bioaccumulation potential is estimated using logP values (e.g., 3.2 ± 0.2) and quantitative structure-activity relationship (QSAR) models .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or altering the fluorophenyl position).
- Compare IC₅₀ values across analogs in target-specific assays.
- Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and steric contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
